molecular formula C12H19BrN2OS B14689328 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide CAS No. 33524-05-9

1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide

Cat. No.: B14689328
CAS No.: 33524-05-9
M. Wt: 319.26 g/mol
InChI Key: ZYHJPJXLKFVHGJ-UHFFFAOYSA-N
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Description

1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide is a chemical compound with the molecular formula C12H19BrN2OS. It is known for its unique structure, which includes a piperidine ring and a thiazole ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide typically involves the reaction of 4-piperidino-1-(2-thiazolyl)-butanone with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including the preparation of intermediate compounds and purification stages .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems ensures consistent quality and yield. The industrial methods focus on optimizing reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies related to enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide include:

Uniqueness

What sets this compound apart from similar compounds is its specific hydrobromide salt form, which may confer unique solubility, stability, and reactivity properties. These characteristics make it particularly valuable in certain research and industrial applications .

Properties

CAS No.

33524-05-9

Molecular Formula

C12H19BrN2OS

Molecular Weight

319.26 g/mol

IUPAC Name

4-piperidin-1-yl-1-(1,3-thiazol-2-yl)butan-1-one;hydrobromide

InChI

InChI=1S/C12H18N2OS.BrH/c15-11(12-13-6-10-16-12)5-4-9-14-7-2-1-3-8-14;/h6,10H,1-5,7-9H2;1H

InChI Key

ZYHJPJXLKFVHGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCC(=O)C2=NC=CS2.Br

Origin of Product

United States

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